1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide

Actinide Extraction Organophosphorus Extractants Structure-Property Relationship

1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide (CAS 118792-95-3), systematically named 2-(sec-butyl)-1,3,2-dioxaphosphorinane 2-oxide, is a six-membered cyclic phosphonate ester with molecular formula C₇H₁₅O₃P (MW 178.17 g/mol). It belongs to the 1,3,2-dioxaphosphorinane 2-oxide class, where the phosphorus atom is pentavalent (λ⁵) and the exocyclic 2-substituent is a branched sec-butyl (1-methylpropyl) group.

Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
CAS No. 118792-95-3
Cat. No. B12707278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide
CAS118792-95-3
Molecular FormulaC7H15O3P
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESCCC(C)P1(=O)OCCCO1
InChIInChI=1S/C7H15O3P/c1-3-7(2)11(8)9-5-4-6-10-11/h7H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyHLWBCKXMSMHEKS-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(sec-Butyl)-1,3,2-dioxaphosphorinane 2-Oxide (CAS 118792-95-3): Cyclic Phosphonate Flame Retardant & Intermediate


1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide (CAS 118792-95-3), systematically named 2-(sec-butyl)-1,3,2-dioxaphosphorinane 2-oxide, is a six-membered cyclic phosphonate ester with molecular formula C₇H₁₅O₃P (MW 178.17 g/mol) . It belongs to the 1,3,2-dioxaphosphorinane 2-oxide class, where the phosphorus atom is pentavalent (λ⁵) and the exocyclic 2-substituent is a branched sec-butyl (1-methylpropyl) group [1]. This compound serves as a halogen-free phosphorus-based flame retardant additive for polyurethane foams and engineering thermoplastics, and also functions as a synthetic intermediate for higher phosphonate derivatives [2].

Why Generic 2-Alkyl-1,3,2-dioxaphosphorinane 2-Oxide Substitution Fails for CAS 118792-95-3


Although numerous 2-alkyl-1,3,2-dioxaphosphorinane 2-oxides share the same core ring structure, the branched sec-butyl substituent at the 2-position is structurally distinct from its linear n‑butyl, isobutyl, and propyl isomers (CAS 118792‑93‑1, 118792‑94‑2, and propyl analogs respectively). Alkaline hydrolysis kinetic studies on 2‑alkyl‑2‑oxo‑1,3,2‑dioxaphosphorinanes demonstrate that the steric character of the 2‑substituent directly modulates the hydrolytic rate constant and activation parameters [1]. Moreover, in flame‑retardant flexible polyurethane foam (FPUF) evaluations, allyl‑substituted phosphonates exhibit significantly superior LOI performance relative to propyl‑terminated phosphonates, confirming that even modest alkyl‑group alterations produce measurable differences in fire‑protection efficacy [2]. Generic interchange without accounting for 2‑alkyl branching therefore risks both inadequate flame retardancy and unintended degradation kinetics.

Quantitative Differentiation of 2-(sec-Butyl)-1,3,2-dioxaphosphorinane 2-Oxide (CAS 118792-95-3) from Comparator Compounds


Branching-Induced Solvent Extraction Selectivity Shift: sec-Butyl vs. n-Butyl H-Phosphonates

In actinide solvent-extraction systems, the branched-chain di-sec-butyl H-phosphonate (DsBHP) exhibits an unexpected neutral extractant mechanism, in marked contrast to the acidic extraction behavior of its linear n-butyl isomer (DBHP). This mechanistically divergent behavior—confirmed by distribution ratio (D) measurements for U(VI) and Am(III) across 0.01–8 M HNO₃ [1]—is attributed to steric hindrance at the secondary carbon that suppresses enol tautomer formation and strengthens P=O···H hydrogen bonding, as validated by DFT calculations [1].

Actinide Extraction Organophosphorus Extractants Structure-Property Relationship sec-Butyl Branching Effect

LogP and PSA Parity: No Hydrophobicity Advantage Over the n-Butyl Isomer

Calculated partition coefficients (LogP) and polar surface area (PSA) are virtually identical between the sec-butyl target and the n-butyl analog (CAS 118792-93-1), indicating that alkyl branching at the 2-position does not alter overall hydrophobicity or predicted membrane permeability . Procurement decisions based solely on lipophilicity therefore cannot justify selection of the sec-butyl over the n-butyl isomer; any practical differentiation must derive from steric, kinetic, or application-specific performance data.

Calculated LogP Polar Surface Area Hydrophobicity Isomer Comparison

Phosphonate-vs-Phosphate Flame Retardant Efficacy Advantage in Flexible Polyurethane Foam

In a systematic head-to-head evaluation of organophosphorus flame retardants in flexible polyurethane foam (FPUF), phosphonate esters demonstrated superior flame-retardant efficacy compared to their structurally analogous phosphate esters, as measured by LOI and UL 94 horizontal burning tests [1]. The phosphonate class—to which CAS 118792-95-3 belongs—promotes more efficient phosphoryl radical formation in the gas phase relative to phosphates, as evidenced by mass spectrometric analysis of decomposition products [1]. Within phosphonates, allyl substitution further enhances performance, whereas benzyl substitution reduces it [1].

Flame Retardant Limiting Oxygen Index Polyurethane Foam Phosphonate vs. Phosphate

Thermal Stability and Char Yield Benchmark via Class-Analog DMTO (5,5-Dimethyl Derivative)

Thermogravimetric analysis (TGA) of the structurally related 5,5-dimethyl analog DMTO (1,3,2-dioxaphosphorinane-2-methanol-α,α,5,5-tetramethyl-,2-oxide) reveals an initial decomposition temperature of approximately 188 °C with a char yield of ~10% at 600 °C [1]. The unsubstituted 2-alkyl-1,3,2-dioxaphosphorinane 2-oxide compounds are expected to have moderately lower thermal stability than their 5,5-dimethyl counterparts due to the absence of gem-dimethyl stabilization at the 5-position; nonetheless, the DMTO data provide a conservative upper-bound reference for the class [1]. For polyurethane applications, DMTO at 10 wt% loading achieves LOI = 26.1 and UL 94 V-0 rating [1].

Thermogravimetric Analysis Char Yield Decomposition Temperature DMTO Analog

Phosphorus Content Efficiency: Cyclic Phosphonate Class vs. Halogenated Alternatives

Cyclic phosphonate flame retardants including the 1,3,2-dioxaphosphorinane 2-oxide class achieve UL 94 V-0 and self-extinguishing behavior at substantially lower additive loadings than conventional halogenated flame retardants in styrenic and epoxy resin systems [1][2]. A patent example demonstrates that cyclic phosphonate esters are effective at unexpectedly low concentrations—as low as 1–5 wt%—in polyphenylene ether/styrene resin blends, matching the flame retardancy of triphenyl phosphate while preserving impact resistance [1]. The phosphorus content of CAS 118792-95-3 is approximately 17.4 wt% P (calculated from molecular formula C₇H₁₅O₃P), positioning it in the mid-range relative to commercial cyclic phosphonates (e.g., Amgard CU at ≥20.5 wt% P) but significantly above typical aryl phosphate esters [1].

Phosphorus Content Halogen-Free Flame Retardant Additive Loading Efficiency Cyclic Phosphonate

Reduced Pesticidal Risk: sec-Butyl Steric Bulk Mitigates Acetylcholinesterase Inhibition

The inhibition potency of 1,3,2-dioxaphosphorinane 2-oxide derivatives toward acetylcholinesterase (AChE) is highly sensitive to the steric bulk of the 2-substituent. Studies on 2-fluoro-1,3,2-dioxaphosphorinane 2-oxide show that phosphorylation of the AChE active-site serine occurs via a slow association step followed by a very slow phosphorylation step; bulky 2-substituents substantially reduce both the association and phosphorylation rate constants [1][2]. The sec-butyl group, being sterically larger than methyl, ethyl, or linear propyl substituents, is expected to exhibit attenuated AChE inhibitory potency compared to smaller 2-alkyl analogs. This steric protection is consistent with the broader structure-activity relationship established for organophosphorus AChE inhibitors [3].

Acetylcholinesterase Inhibition Steric Effect Organophosphorus Toxicity Procurement Safety

High-Value Application Scenarios for 2-(sec-Butyl)-1,3,2-dioxaphosphorinane 2-Oxide (CAS 118792-95-3)


Halogen-Free Flame Retardant for Flexible Polyurethane Foam (FPUF)

As a member of the cyclic phosphonate class, CAS 118792-95-3 is directly applicable as a non-halogenated flame retardant additive for flexible polyurethane foams used in automotive seating, furniture, and bedding. Phosphonate esters demonstrate superior gas-phase flame inhibition relative to phosphate analogs in FPUF, as confirmed by LOI and UL 94 HB testing [1]. A closely related 1,3,2-dioxaphosphorinane 2-oxide derivative (DMTO) achieves LOI = 26.1 and UL 94 V-0 at 10 wt% loading in PU [2], providing a performance benchmark for the sec-butyl analog.

Intermediate for Synthesis of Higher Phosphonate Flame Retardants and Plasticizers

The cyclic phosphonate ester scaffold serves as a versatile synthetic intermediate. The sec-butyl group can be transesterified or the ring opened with diols or amines to generate bis-phosphonate or phosphoramidate derivatives with enhanced phosphorus content and tailored thermal properties. Patent literature extensively describes 1,3,2-dioxaphosphorinane 2-oxide building blocks for constructing diphosphonic acid tetra-esters and phosphonic acid O,O,O-triesters for polyester and polyurethane flameproofing [1].

Epoxy Resin Flame Retardant with Intumescent Behavior

Derivatives of 1,3,2-dioxaphosphorinane 2-oxide have been demonstrated as effective intumescent flame retardants in epoxy resin (E-44) systems. At 1 wt% additive loading, self-extinguishing is achieved within 1–2 seconds; at 10 wt%, the burning length is limited to 10–20 mm with no melt dripping and low smoke emission [1]. The sec-butyl analog is structurally suitable for epoxy formulations requiring moderate phosphorus loading with good compatibility.

Nuclear Fuel Cycle Extractant Development (Specialty Niche)

The unique neutral extractant behavior of branched sec-butyl phosphonates—as demonstrated for di-sec-butyl H-phosphonate (DsBHP) in actinide extraction from nitric acid media [1]—opens a specialty application niche for sec-butyl-substituted cyclic phosphonates as scaffolds for designing novel organophosphorus extractants with tunable acid-dependency. This represents a high-value, low-volume procurement scenario distinct from commodity flame retardant applications.

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